molecular formula C17H15ClN2O2S B11327429 Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Cat. No.: B11327429
M. Wt: 346.8 g/mol
InChI Key: MXSYHXXFTDARPL-UHFFFAOYSA-N
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Description

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with thiourea to yield 6-(4-chlorophenyl)-3-cyanopyridin-2-thiol. Finally, the thiol group is esterified with propan-2-yl acetate under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[(4-chlorophenyl)hydrazinylidene]-2-acetate
  • 4-[(Propan-2-yl)sulfanyl]butan-2-one

Uniqueness

Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

propan-2-yl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H15ClN2O2S/c1-11(2)22-16(21)10-23-17-13(9-19)5-8-15(20-17)12-3-6-14(18)7-4-12/h3-8,11H,10H2,1-2H3

InChI Key

MXSYHXXFTDARPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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